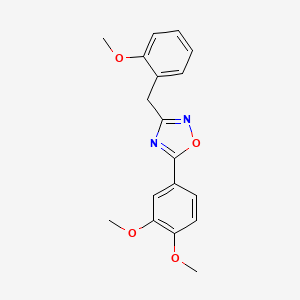
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPTU and is a member of the thiourea family of compounds. MPTU has been studied extensively for its ability to modulate various biological processes and has shown promising results in preclinical studies.
作用机制
MPTU exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, MPTU has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MPTU has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes MPTU a promising candidate for the development of anti-cancer therapeutics. Additionally, MPTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MPTU has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of MPTU include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, MPTU has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of MPTU. One potential direction is the development of MPTU-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, the mechanisms by which MPTU exerts its biological effects are not well understood, and further studies are needed to elucidate these mechanisms. Finally, the safety and efficacy of MPTU in clinical trials need to be established to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPTU is a promising compound that has shown potential for the development of novel therapeutics. Its ability to modulate various biological processes and its low toxicity make it a suitable candidate for further study. However, further research is needed to fully understand the mechanisms by which MPTU exerts its biological effects, and its safety and efficacy in humans need to be established.
合成方法
The synthesis of MPTU involves the reaction of 3-methoxyaniline with 3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of a base to yield the corresponding amide. This amide is then reacted with thiourea in the presence of a catalyst to yield MPTU as a white crystalline solid.
科学研究应用
MPTU has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. MPTU has also been studied for its ability to modulate various biological processes such as angiogenesis, apoptosis, and cell cycle progression. These properties make MPTU a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-22-14-9-5-8-13(10-14)18-17(23)19-16-11-15(20-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H3,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNIQXJJLRWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=NNC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)